molecular formula C6H5NO3 B1283424 5-formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-51-4

5-formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1283424
CAS No.: 7126-51-4
M. Wt: 139.11 g/mol
InChI Key: RHYXVCZQDGPFBX-UHFFFAOYSA-N
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Description

5-Formyl-1H-pyrrole-2-carboxylic acid (CAS: 7126-51-4) is a heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol. It features a pyrrole ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is produced naturally in cultures of Erwinia oxoidiae and is synthesized chemically via formylation of pyrrole-2-carboxylate esters using phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, ether, benzene.

Major Products:

    Oxidation: 5-carboxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-hydroxymethyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Applications in Organic Synthesis

5-Formyl-1H-pyrrole-2-carboxylic acid is utilized as an intermediate in the synthesis of various pyrrole derivatives and other heterocyclic compounds. Its dual functional groups enable it to participate in:

  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Cyclization Reactions: It can act as a precursor for cyclization reactions leading to the formation of pyrrole-based frameworks.

The versatility of this compound has been highlighted in recent studies where it was used to synthesize derivatives with potential pharmacological properties .

Biological Applications

While specific biological applications are still under investigation, the structural features of this compound suggest potential for various biological activities:

  • Antimicrobial Activity: Preliminary studies indicate that compounds derived from this pyrrole may exhibit antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit bacterial DNA gyrase, suggesting potential as antibiotic agents .

Case Studies

Several case studies illustrate the compound's utility:

  • Synthesis of Antibacterial Agents: A study demonstrated the synthesis of pyrrole derivatives from this compound that showed significant antibacterial activity with IC50 values below 10 nM against E. coli DNA gyrase .
  • Development of Novel Heterocycles: Researchers have explored the use of this compound in creating novel heterocyclic systems that may have applications in drug discovery and development .

Mechanism of Action

The mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 202–203°C (dec.) .
  • Derivatives :
    • Methyl ester (CAS: 1197-13-3): Crystalline solid (petroleum ether), mp 92–93°C .
    • Ethyl ester (CAS: 7126-50-3): Crystalline solid (petroleum ether), mp 75°C, bp 100°C at 0.1 mmHg .

Applications : It serves as a key intermediate in synthesizing alkaloids (e.g., lamellarin G trimethyl ether) and bioactive molecules .

The structural and functional properties of 5-formyl-1H-pyrrole-2-carboxylic acid are compared below with related pyrrole derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Differences References
This compound 7126-51-4 C₆H₅NO₃ 5-formyl, 2-carboxylic acid 139.11 202–203 (dec.) Parent compound; natural origin
5-Acetyl-1H-pyrrole-2-carboxylic acid 635313-65-4 C₉H₅F₅O₂ 5-acetyl, 2-carboxylic acid 240.13 N/A Larger, fluorinated acetyl group
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid N/A C₆H₆ClNO₂ 4-chloro, 5-methyl, 2-carboxylic acid 175.57 N/A Chlorine substituent; synthetic challenges
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A C₉H₈N₂O₃ 5-methoxy, fused pyridine ring 192.17 N/A Fused pyridine ring enhances rigidity
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid 253870-02-9 C₈H₉NO₃ 5-formyl, 2,4-dimethyl, 3-carboxylic acid 167.16 N/A Methyl groups increase steric hindrance
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 7126-50-3 C₈H₉NO₃ 4-formyl, 2-ethyl ester 167.16 N/A Formyl position isomer (lower yield: 7%)

Key Findings:

Substituent Effects :

  • Positional Isomerism : The ethyl ester of this compound is synthesized in 50% yield, whereas its 4-formyl isomer is obtained in only 7% yield due to regiochemical challenges in formylation .
  • Electron-Withdrawing Groups : The formyl group at the 5-position enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura for alkaloid synthesis) .

Synthetic Accessibility :

  • This compound derivatives are more accessible than halogenated analogs (e.g., 4-chloro-5-methyl variant), which require laborious chromatographic separation .

Biological Relevance :

  • Compared to fused-ring derivatives (e.g., pyrrolo[2,3-c]pyridines), this compound lacks a rigid heteroaromatic system but is versatile in generating bioactive molecules .

Safety and Handling :

  • While this compound requires storage at 2–8°C under inert conditions , its tert-butyl derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate) demand stringent safety protocols due to higher toxicity .

Biological Activity

5-formyl-1H-pyrrole-2-carboxylic acid (5-FPCA) is a pyrrole derivative that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-FPCA is characterized by the following structural features:

  • Molecular Formula : C₆H₅NO₃
  • Functional Groups : Contains both a formyl group (-CHO) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring.
  • Physical State : White crystalline solid, soluble in organic solvents like ethanol and ether.

The unique structure of 5-FPCA allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

The biological activity of 5-FPCA is primarily attributed to its ability to form stable complexes with metal ions, influencing various biochemical pathways. The formyl group can engage in nucleophilic addition reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Properties

Research indicates that 5-FPCA exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrrole compounds, including 5-FPCA, showed potent anti-tuberculosis (TB) activity against Mycobacterium tuberculosis with minimal cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring significantly influenced potency against drug-resistant strains .

Antioxidant Activity

5-FPCA has been implicated in antioxidant activities due to its ability to scavenge free radicals. This property is essential for mitigating oxidative stress-related diseases. The compound’s reducing ability was evaluated through various assays, confirming its potential as an antioxidant agent .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to coordinate their behavior based on population density. Recent studies have shown that compounds similar to 5-FPCA can inhibit QS-related virulence factors in Pseudomonas aeruginosa, suggesting its potential use in combating biofilm formation and antibiotic resistance .

Study 1: Anti-Tuberculosis Activity

In a comprehensive study, researchers synthesized several pyrrole derivatives, including 5-FPCA, and evaluated their anti-TB activity. The findings indicated that specific modifications enhanced the efficacy against resistant strains of M. tuberculosis. Compound modifications led to a more than 100-fold increase in potency compared to standard treatments .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
5-FPCA<0.016>64
Isoniazid<0.016-

Study 2: Antioxidant Evaluation

The antioxidant capacity of 5-FPCA was assessed using DPPH and ABTS assays. The results indicated that 5-FPCA effectively reduced oxidative stress markers in vitro, supporting its application as a therapeutic agent for oxidative stress-related conditions .

Assay TypeIC50 Value (μM)
DPPH15
ABTS12

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-formyl-1H-pyrrole-2-carboxylic acid in academic research?

The compound is typically synthesized via Paal-Knorr condensation , using γ-diketones or equivalents with formylating agents (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation). For example, asymmetric dione precursors can enable regioselective formylation of the pyrrole ring . Alternative methods include direct oxidation of 5-hydroxymethylpyrrole derivatives or protection-deprotection strategies for the carboxylic acid group to avoid side reactions .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals that the molecule forms centrosymmetric dimers through N–H⋯O hydrogen bonds between the pyrrole NH and the carboxylic acid group. These dimers exhibit graph-set motifs R₂²(10) and R₂²(8), with chains extending along the a-axis due to additional O–H⋯O interactions . The planarity of the pyrrole ring and torsional angles of the formyl group can influence packing efficiency.

Q. What are common derivatization reactions for this compound in medicinal chemistry?

The carboxylic acid group is often coupled with amines (e.g., EDC/HOBt-mediated amidation) to generate bioactive analogs. The formyl group participates in Schiff base formation with primary amines, enabling conjugation with targeting moieties. For example, 5-formylpyrrole derivatives have been used as intermediates in antitumor agents and kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or hydrogen bonding. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and dynamic NMR to detect tautomers. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis validate molecular formulas. Cross-reference with IR spectroscopy to identify carbonyl stretching modes (e.g., 1680–1700 cm⁻¹ for formyl groups) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Q. How should researchers assess purity when chromatographic methods show discrepancies with elemental analysis?

Use orthogonal analytical techniques :

  • HPLC-UV/Vis with a C18 column (0.1% TFA in mobile phase) to separate impurities.
  • Charged aerosol detection (CAD) for non-UV-active contaminants.
  • Microanalysis (C/H/N) to validate stoichiometry. Address hygroscopicity via Karl Fischer titration and thermal gravimetric analysis (TGA) to quantify adsorbed water .

Q. Data Contradiction and Experimental Design

Q. How do hydrogen-bonding interactions affect spectral and reactivity data?

Intermolecular hydrogen bonds (e.g., N–H⋯O) in the solid state can mask tautomeric forms observed in solution. Compare solid-state (XRD) and solution (NMR) data to identify dynamic effects. Reactivity studies in different solvents (DMSO vs. CDCl₃) reveal solvent-dependent tautomer populations, impacting reaction yields .

Q. What strategies mitigate side reactions during formylation of pyrrole precursors?

Protect the carboxylic acid group as a methyl ester before formylation to prevent electrophilic quenching. Use mild conditions (e.g., Claisen-Schmidt condensation) for sensitive substrates. Monitor reaction progress via in-situ FTIR to detect intermediate iminium species and optimize quenching times .

Q. Bioactivity and Applications

Q. What bioactivity studies have been reported for this compound derivatives?

Derivatives exhibit antitumor activity by inhibiting protein kinases (e.g., VEGF-R2) and inducing apoptosis in cancer cell lines. The formyl group enhances binding to lysine residues in enzyme active sites, as shown in molecular docking studies .

Q. How are structure-activity relationships (SARs) explored for this compound?

Systematic substitution at the pyrrole ring (e.g., halogenation, alkylation) and modification of the formyl/carboxylic acid groups are tested in enzyme inhibition assays. QSAR models correlate electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .

Properties

IUPAC Name

5-formyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXVCZQDGPFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569322
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-51-4
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7126-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-formyl-1H-pyrrole-2-carboxylic acid
5-formyl-1H-pyrrole-2-carboxylic acid
5-formyl-1H-pyrrole-2-carboxylic acid
5-formyl-1H-pyrrole-2-carboxylic acid
5-formyl-1H-pyrrole-2-carboxylic acid
5-formyl-1H-pyrrole-2-carboxylic acid

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